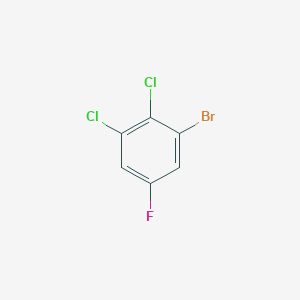

1-Bromo-2,3-dichloro-5-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dichloro-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMUPKSZZWPECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-58-1 | |

| Record name | 1-bromo-2,3-dichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Polysubstituted Halobenzenes

An In-Depth Technical Guide to 1-Bromo-2,3-dichloro-5-fluorobenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated benzene derivatives serve as indispensable building blocks. Their utility stems from the nuanced reactivity conferred by halogen substituents, which act as versatile synthetic handles for constructing complex molecular architectures. This compound (CAS No. 1000577-58-1) epitomizes the strategic value of such compounds.[1] Possessing four distinct halogen atoms on a single phenyl ring, this molecule offers a rich platform for regioselective transformations, enabling chemists to precisely introduce functionalities and build molecular complexity. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, tailored for researchers and drug development professionals.

Part 1: Core Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section delineates the identity and key physical data for this compound.

Chemical Identity

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1000577-58-1[1][2] |

| Molecular Formula | C₆H₂BrCl₂F[1] |

| Molecular Weight | 243.88 g/mol [1] |

| Synonyms | 2,3-Dichloro-5-fluorobromobenzene[1] |

| InChI Key | MWMUPKSZZWPECK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical state, solubility, and other bulk properties dictate the necessary conditions for handling, reaction setup, and purification.

| Property | Value | Source |

| Physical State | Solid or Liquid | [3] |

| Appearance | Pale-yellow to Yellow-brown to Brown | [4] |

| Boiling Point | 232°C (Predicted) | [5] |

| Density | 1.823 g/cm³ (Predicted) | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry Container | [3][5] |

Note: Experimental data for this specific isomer is limited; some values are based on closely related structures or computational predictions.

Part 2: Spectroscopic Signature

-

¹H NMR: The spectrum would be complex due to the low symmetry. Two distinct aromatic protons would appear as doublets of doublets, with coupling constants influenced by the adjacent halogen atoms (ortho, meta, and para couplings to F, H).

-

¹³C NMR: Six distinct signals for the aromatic carbons would be expected. The carbon atoms bonded to halogens will show characteristic shifts, and the carbons adjacent to the fluorine atom will exhibit C-F coupling.

-

¹⁹F NMR: A single resonance would be observed, split by the two neighboring protons (ortho and meta H-F coupling).

-

Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing a definitive confirmation of the elemental composition.

Part 3: Synthesis and Chemical Reactivity

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds.

Synthetic Pathways

This compound is typically produced via multi-step syntheses involving selective halogenation of substituted benzene derivatives. A plausible route involves the diazotization and subsequent reduction of a brominated aniline precursor, as outlined in patent literature for related isomers.[6]

The diagram below illustrates a generalized synthetic workflow for producing polysubstituted halobenzenes, a strategy adaptable for this compound.

Caption: Generalized synthesis of a bromodichlorofluorobenzene isomer.[6]

Principles of Reactivity

The synthetic power of this molecule comes from the ability to selectively functionalize one position while leaving the others intact. The reactivity of the C-X bonds generally follows the order C-Br > C-Cl > C-F for metal-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions: The carbon-bromine bond is the most labile and serves as the primary site for palladium-catalyzed reactions like Suzuki-Miyaura, Stille, and Negishi couplings.[5][7] This allows for the formation of C-C bonds, linking the halogenated ring to other organic fragments.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the four halogens activates the benzene ring towards attack by strong nucleophiles.[5][7] The positions ortho and para to the activating groups are the most likely sites for substitution.

-

Formation of Organometallic Reagents: The C-Br bond can be selectively targeted by strong bases or metals like magnesium or lithium to form Grignard or organolithium reagents, respectively.[7] These powerful nucleophiles can then be used to react with a wide range of electrophiles.

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reaction pathways for functionalizing the core scaffold.

Part 4: Applications in Drug Discovery and Development

Halogenated intermediates are foundational in constructing active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound makes it a valuable precursor for synthesizing complex molecules in the pharmaceutical and agrochemical industries.[7] The fluorine atom, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This building block provides a reliable method for introducing a dichlorofluorophenyl moiety into a target molecule, a common structural motif in modern medicinal chemistry.

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. This compound is classified as a hazardous substance.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

| Pictogram | Code | Hazard Statement | Source |

| H302 | Harmful if swallowed | [1] | |

| H315 | Causes skin irritation | [1] | |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper laboratory practice is essential to minimize exposure.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166 or NIOSH approved).[8][10]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[8][10]

-

Respiratory Protection: If ventilation is inadequate or if working with aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9][11]

First Aid Measures

In case of accidental exposure, immediate and appropriate action is critical.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[10][11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[11]

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at room temperature.[5][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

-

1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 . PubChem. Available at: [Link]

-

This compound | C6H2BrCl2F | CID 21691051 . PubChem. Available at: [Link]

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents.

Sources

- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1000577-58-1 [m.chemicalbook.com]

- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 [sigmaaldrich.cn]

- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]

- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 6. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 7. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 1-Bromo-2,3-dichloro-5-fluorobenzene: Structure, Properties, and Applications

Introduction

1-Bromo-2,3-dichloro-5-fluorobenzene is a polyhalogenated aromatic compound that serves as a highly specialized chemical intermediate. Its unique substitution pattern, featuring four different halogen atoms on a benzene ring, imparts distinct electronic properties and site-specific reactivity. These characteristics make it a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, with a particular focus on its utility for professionals in materials science and pharmaceutical development. The compound is recognized as a key electrophile for developing materials for electron-deficient organic light-emitting diodes (OLEDs) and as an intermediate in the synthesis of novel pharmaceutical agents[].

Molecular Identity and Structure

A precise understanding of the molecule's structure and fundamental identifiers is critical for its application in synthetic chemistry and for regulatory compliance.

Chemical Identifiers

The compound is unambiguously identified by a set of standardized chemical codes and nomenclature.

| Identifier | Value | Source |

| CAS Number | 1000577-58-1 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₂BrCl₂F | [2] |

| InChI | InChI=1S/C6H2BrCl2F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | [2] |

| InChIKey | MWMUPKSZZWPECK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C(=C(C=C1Br)Cl)Cl)F | [2] |

Molecular Structure and Visualization

The substitution pattern on the benzene ring is the primary determinant of the molecule's reactivity. The bromine atom at position 1, two chlorine atoms at positions 2 and 3, and a fluorine atom at position 5 create a unique electronic landscape across the aromatic system. The collective electron-withdrawing nature of the halogens renders the ring electron-deficient, which is a key feature exploited in its chemical applications.

Caption: 2D structure of this compound.

Molecular Weight and Mass

The molecular weight is essential for stoichiometric calculations in synthesis, while the monoisotopic mass is critical for high-resolution mass spectrometry analysis to confirm the compound's identity.

| Property | Value | Significance |

| Molecular Weight | 243.88 g/mol | [2] Used for calculating molar quantities in bulk reactions. |

| Monoisotopic Mass | 241.87010 Da | [2] The exact mass used for identity confirmation by HRMS. |

Physicochemical Properties

While specific experimental data for properties such as boiling point and density for this compound are not detailed in the available literature, its properties can be inferred from its structure and comparison with isomers. As a polyhalogenated benzene, it is expected to be a liquid or a low-melting solid at room temperature with high density and poor solubility in water but good solubility in common organic solvents. For instance, the related isomer 1-Bromo-2,5-dichloro-3-fluorobenzene is a colorless liquid with a density of 1.823 g/cm³ and a boiling point of 232°C, indicating strong intermolecular forces due to the polarizing effects of its halogen substituents[3].

Spectroscopic Characterization

The elucidation and confirmation of the structure of this compound rely on a combination of standard spectroscopic techniques. Spectral data, including ¹H NMR, IR, and Mass Spectrometry, are available for this compound, providing a complete picture of its molecular architecture[4].

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the ring. ¹³C NMR would reveal six unique signals for the carbon atoms of the benzene ring. Furthermore, ¹⁹F NMR spectroscopy is a crucial tool, which would display a single resonance, confirming the presence of the single fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C (aromatic), C-Br, C-Cl, and C-F bond vibrations, confirming the presence of these functional groups[5].

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides valuable information about the isotopic distribution pattern, which is characteristic of molecules containing both bromine and chlorine atoms.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its halogen substituents. This allows for regioselective modifications, making it a versatile building block.

Core Principles of Reactivity

The four halogen substituents are strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site for metal-catalyzed cross-coupling reactions.

Key Transformations: Palladium-Catalyzed Cross-Coupling

The C-Br bond is the most labile site for oxidative addition to a low-valent palladium catalyst, making it the preferred position for Suzuki-Miyaura, Stille, and other cross-coupling reactions. This enables the selective formation of a new carbon-carbon bond at the C1 position, leaving the chlorine and fluorine atoms intact for potential subsequent transformations.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This selectivity is crucial in multi-step syntheses common in drug development, where building complexity in a controlled manner is paramount[5][6].

Plausible Synthetic Protocol

While specific synthesis procedures for this compound are proprietary, a plausible and industrially relevant route can be designed based on established methods for analogous compounds, such as the Sandmeyer reaction[7]. This typically involves the diazotization of a corresponding aniline precursor.

Experimental Workflow: Diazotization and Sandmeyer Reaction

-

Diazotization: The precursor, 2,3-dichloro-5-fluoroaniline, is dissolved in an aqueous acidic solution (e.g., HBr/H₂SO₄) and cooled to 0-5°C.

-

Nitrite Addition: A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the intermediate diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a heated solution of cuprous bromide (CuBr) dissolved in hydrobromic acid. This catalyzes the replacement of the diazonium group with a bromine atom.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted using a suitable solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Caption: Plausible synthetic pathway via a Sandmeyer reaction.

Safety and Handling

Due to its classification and potential hazards, this compound must be handled with appropriate safety precautions.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS)[2].

| Hazard Code | Statement | Pictogram |

| H302 | Harmful if swallowed | [2] Warning |

| H315 | Causes skin irritation | [2] Warning |

| H319 | Causes serious eye irritation | [2] Warning |

| H335 | May cause respiratory irritation | [2] Warning |

Recommended Handling Procedures

All work with this chemical should be conducted in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat[8].

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors[9].

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust or aerosols[8].

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[8].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[9].

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[9].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[8].

-

Conclusion

This compound is a strategically designed synthetic building block whose value lies in its polyhalogenated structure and the resulting potential for regioselective chemical transformations. Its utility as an intermediate for advanced materials and pharmaceuticals underscores the importance of such precisely substituted aromatic compounds in modern chemistry. A thorough understanding of its structure, reactivity, and safety protocols is essential for leveraging its full potential in research and development.

References

- 2. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 4. This compound(1000577-58-1) 1H NMR [m.chemicalbook.com]

- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties of 1-Bromo-2,3-dichloro-5-fluorobenzene

Abstract: This technical guide provides a detailed analysis of the solubility and stability of 1-Bromo-2,3-dichloro-5-fluorobenzene (CAS No: 1000577-58-1), a key halogenated aromatic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document consolidates available data, outlines standard experimental protocols for property determination, and offers expert insights into the handling and application of this compound. The information herein is intended to support researchers, process chemists, and drug development professionals in optimizing reaction conditions, formulation strategies, and storage protocols.

Introduction to this compound

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂BrCl₂F.[1] Its structure, featuring four distinct halogen substituents, imparts unique reactivity and physicochemical properties that are leveraged in multi-step organic synthesis. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl vs. C-F) allows for selective functionalization through various synthetic routes, including metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.[2][3] Understanding its fundamental properties, such as solubility and stability, is paramount for its effective use as a building block in complex target molecules.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1000577-58-1 | PubChem[1] |

| Molecular Formula | C₆H₂BrCl₂F | PubChem[1] |

| Molecular Weight | 243.88 g/mol | PubChem[1] |

| InChIKey | MWMUPKSZZWPECK-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Solid or Liquid | Sigma-Aldrich[4] |

Solubility Profile

The solubility of a chemical intermediate is a critical parameter that dictates solvent selection for reactions, purifications (e.g., crystallization), and formulation. The highly halogenated and non-polar nature of the benzene ring in this compound governs its solubility characteristics.

Aqueous Solubility

Organic Solvent Solubility

In contrast to its poor aqueous solubility, this compound is anticipated to be soluble in a range of common organic solvents. Halogenated organic compounds typically dissolve well in non-polar and moderately polar organic solvents.[6] For related compounds, solubility is confirmed in solvents such as dichloromethane, chloroform, ethanol, and acetone.[5][6] This solubility is essential for its application in synthesis, allowing it to be used in homogenous reaction media for cross-coupling, metalation, and other transformations.[3]

Table 2: Predicted Solubility of this compound

| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |

|---|---|---|---|

| Aqueous | Water, Buffers | Very Low / Insoluble | Non-polar structure, inability to form hydrogen bonds.[5][6] |

| Polar Aprotic | Acetone, Acetonitrile, THF, DMF | Soluble | Favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble | "Like dissolves like" principle. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Readily Soluble | Structural similarity and favorable dispersion forces.[6] |

| Alcohols | Ethanol, Methanol | Moderately Soluble | Polarity mismatch may limit high solubility compared to less polar solvents.[5] |

Stability Profile

The stability of a reagent is a cornerstone of reliable and reproducible chemical synthesis. It influences storage conditions, handling procedures, and potential degradation pathways that could impact reaction yield and purity.

Thermal and Chemical Stability

Under standard laboratory conditions (ambient temperature and pressure), this compound is a stable compound.[7] However, like many halogenated aromatics, it is susceptible to degradation under specific stress conditions.

-

Incompatible Materials: It should be stored separately from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or unwanted reactions.[6][7]

-

Hazardous Decomposition Products: Thermal decomposition, particularly during combustion, can lead to the release of toxic and corrosive gases. These include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HCl, HF).[7] This is a critical safety consideration, necessitating the use of appropriate personal protective equipment (PPE) and well-ventilated work areas.

Table 3: Summary of Stability and Handling Data

| Parameter | Information | Source / Rationale |

|---|---|---|

| Storage Temperature | Room Temperature, in a dry, well-ventilated area. | Sigma-Aldrich,[4] Fisher Scientific[7] |

| Chemical Stability | Stable under normal conditions. | Fisher Scientific[7] |

| Conditions to Avoid | High heat, open flames, sources of ignition. | Fisher Scientific[7] |

| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific[7] |

| Hazardous Decomposition | CO, CO₂, Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Hydrogen Fluoride (HF). | Fisher Scientific[7] |

Standardized Methodologies for Physicochemical Profiling

To ensure scientific integrity, the predicted properties described above must be validated by empirical data. The following sections outline authoritative, self-validating protocols for determining solubility and stability.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold-standard for determining the water solubility of a compound. Its trustworthiness stems from its basis in achieving thermodynamic equilibrium.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed, inert flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant, controlled temperature (typically 25 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary kinetics studies are performed to determine the time required to reach this plateau.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid from the saturated aqueous solution.

-

Quantification: A sample of the clear, saturated aqueous phase is carefully removed, diluted, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The concentration of the compound in the saturated solution is calculated against a standard curve, yielding the solubility in units such as mg/L or µg/mL.

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol: Forced Degradation (Stress Testing) for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. This protocol is a cornerstone of pharmaceutical development (ICH Q1A).

Methodology:

-

Stock Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Application of Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions in parallel:

-

Acid Hydrolysis: Add HCl (e.g., 0.1 M) and heat (e.g., 60 °C).

-

Base Hydrolysis: Add NaOH (e.g., 0.1 M) and heat (e.g., 60 °C).

-

Oxidation: Add H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal Stress: Heat the solution (e.g., 60-80 °C) in a neutral state.

-

Photostability: Expose the solution to light meeting ICH Q1B standards (UV/Vis).

-

-

Time Point Sampling: Samples are taken from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). Basic conditions are often quenched with an equivalent amount of acid (and vice versa) before analysis.

-

Analysis: All samples, including an unstressed control, are analyzed by a stability-indicating analytical method (typically a reverse-phase HPLC method with a photodiode array detector).

-

Data Interpretation: The chromatograms are compared to identify the formation of new peaks (degradants) and the decrease in the peak area of the parent compound. Mass spectrometry (LC-MS) is used to identify the structure of significant degradants.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

This compound is a stable chemical intermediate with a solubility profile characteristic of polyhalogenated aromatics: low aqueous solubility and good solubility in common organic solvents. While stable under standard conditions, care must be taken to avoid contact with strong oxidizing agents and exposure to high temperatures to prevent decomposition. The standardized protocols provided in this guide offer a robust framework for empirically verifying these properties, ensuring the reliable and safe application of this versatile building block in research and development.

References

- 1-Bromo-2,5-Dichloro-3-Fluorobenzene - Chlorinated Benzene Manufacturer in China. Fengchen Group.

- 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS. Echemi.com.

- 1-Bromo-3,5-difluorobenzene 461-96-1 wiki. Guidechem.

- 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4. Benchchem.

- SAFETY DATA SHEET - 1-Bromo-4,5-dichloro-2-fluorobenzene. Fisher Scientific.

- SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 4-Bromobenzotrifluoride. Sigma-Aldrich.

- 1-Bromo-2,5-dichloro-3-fluorobenzene - 202865-57-4. Vulcanchem.

- SAFETY DATA SHEET - 1-Bromo-2,5-dichloro-3-fluorobenzene. Fisher Scientific.

- This compound | C6H2BrCl2F | CID 21691051.

- 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0. Sigma-Aldrich.

Sources

- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Bromo-2,5-Dichloro-3-Fluorobenzene | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]

- 7. fishersci.com [fishersci.com]

"1-Bromo-2,3-dichloro-5-fluorobenzene" reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2,3-dichloro-5-fluorobenzene

Abstract

This compound is a polyhalogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring four distinct halogen atoms, imparts a nuanced and highly valuable reactivity profile. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl vs. C-F) allows for regioselective functionalization, making it a versatile building block in complex organic synthesis. This guide provides a comprehensive analysis of its reactivity, focusing on electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and metal-halogen exchange. We will delve into the underlying electronic and steric principles governing its behavior and provide field-proven experimental protocols for its key transformations.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the reactivity of this compound is to analyze its structure and inherent properties. The benzene ring is substituted with four electron-withdrawing halogen atoms, creating an electron-deficient aromatic system.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1000577-58-1[1] |

| Molecular Formula | C₆H₂BrCl₂F[1] |

| Molecular Weight | 243.88 g/mol [1] |

| Appearance | Solid or liquid |

| InChI Key | MWMUPKSZZWPECK-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)Br)F[1] |

The Electronic Landscape: A Duality of Effects

The reactivity of the benzene ring is dictated by the interplay of inductive and resonance effects from its halogen substituents.

-

Inductive Effect (-I): All halogens are more electronegative than carbon and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring, deactivating it towards electrophilic attack.

-

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect. For halogens, the inductive effect is dominant, leading to an overall deactivation of the ring. However, the resonance effect is crucial for directing incoming electrophiles to the ortho and para positions.

The presence of four such substituents renders the ring significantly electron-poor, which not only hinders electrophilic substitution but also activates the ring for nucleophilic aromatic substitution.

Caption: Dueling electronic effects governing reactivity.

Reactivity Profile and Synthetic Applications

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating nature of the four halogen substituents, this compound undergoes electrophilic aromatic substitution under harsh conditions. The key consideration is regioselectivity. All halogens are ortho, para-directors. The two unsubstituted positions on the ring are C4 and C6.

-

Attack at C4: This position is ortho to the C3-Cl and para to the C1-Br.

-

Attack at C6: This position is ortho to the C1-Br and C5-F.

Steric hindrance from the adjacent C2-Cl and C3-Cl groups will likely disfavor substitution at the C4 position. Therefore, electrophilic attack is predicted to occur preferentially at the C6 position , which is sterically more accessible.

Caption: Predicted regioselectivity for EAS.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the aromatic ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). In this mechanism, a strong nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2][3]

A critical aspect of SNAr on polyhalogenated benzenes is the relative leaving group ability. Contrary to Sₙ1/Sₙ2 reactions, the rate-determining step is typically the initial nucleophilic attack.[4] This attack is accelerated by a more electronegative halogen, which creates a more electrophilic carbon center. Consequently, the C-F bond is often the most reactive site for SNAr.[4][5]

Predicted Reactivity Order for SNAr: C5-F > C2-Cl / C3-Cl > C1-Br

Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reactor Setup: To a dry, nitrogen-purged reaction vessel, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, an amine, or a thiol, 1.1-1.5 eq) and a base if necessary (e.g., K₂CO₃, Cs₂CO₃).

-

Reaction: Heat the mixture to the required temperature (typically ranging from 80-150 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and common application for this substrate. The significant difference in the bond dissociation energies of C-Br and C-Cl bonds allows for highly selective functionalization at the C1 position.

Bond Reactivity Order for Cross-Coupling: C-Br >> C-Cl

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking the aryl bromide with a boronic acid or ester.[6] This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals.[7][8]

Protocol: Suzuki-Miyaura Coupling of this compound

-

Inert Atmosphere: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent and Base: Add a degassed solvent system (e.g., toluene/water, dioxane/water) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) for 2-12 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via silica gel chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a crucial transformation in medicinal chemistry.[9][10][11] It allows for the selective coupling of primary or secondary amines at the C-Br position of the substrate.

Protocol: Buchwald-Hartwig Amination of this compound

-

Catalyst Pre-formation (Optional but recommended): In a glovebox or under inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq) to a dry reaction vessel.

-

Reagent Addition: Add anhydrous, degassed toluene. Stir for 10 minutes. Add this compound (1.0 eq) and the amine (1.2 eq).

-

Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate.

-

Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Metal-Halogen Exchange

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures preferentially results in a metal-halogen exchange at the most labile C-Br bond.[12] This generates a potent aryllithium nucleophile, which can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a wide range of functional groups.

Caution: This reaction must be carried out under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions, such as benzyne formation.[13]

Protocol: Lithiation and Electrophilic Quench

-

Setup: To a flame-dried, three-neck flask under argon, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30-60 minutes.

-

Electrophilic Trap: Add the chosen electrophile (e.g., dry CO₂ gas, an aldehyde, 1.2 eq) to the aryllithium solution at -78 °C.

-

Quench and Work-up: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[14]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a strategically designed building block whose reactivity is governed by the distinct properties of its four halogen substituents. The electron-deficient aromatic core favors nucleophilic aromatic substitution, with the C-F bond being a likely site of attack. Conversely, the C-Br bond provides a reliable handle for selective functionalization via palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This predictable, multi-faceted reactivity profile ensures its continued importance as a key intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of complex, high-value molecules.

References

-

This compound | C6H2BrCl2F | CID 21691051 - PubChem . PubChem. Available at:[Link]

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at:[Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at:[Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at:[Link]

-

How does 1-bromo-2-fluorobenzene react with lithium amalgam? [closed] - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at:[Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps . Chemistry Steps. Available at:[Link]

-

Nucleophilic Aromatic Substitution - YouTube . Professor Dave Explains. Available at:[Link]

-

Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate . ResearchGate. Available at:[Link]

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax . OpenStax. Available at:[Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry . Michigan State University Department of Chemistry. Available at:[Link]

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at:[Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. Available at:[Link]

Sources

- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. aksci.com [aksci.com]

A Technical Guide to the Synthetic Applications of 1-Bromo-2,3-dichloro-5-fluorobenzene

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2,3-dichloro-5-fluorobenzene, a highly functionalized aromatic compound with significant potential in modern organic synthesis. The strategic arrangement of four distinct halogen atoms on the benzene ring imparts unique reactivity, enabling a wide range of selective chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the core reactivity and practical applications of this versatile building block. We will delve into key reaction classes, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and the formation of organometallic intermediates, supported by detailed mechanistic discussions, step-by-step experimental protocols, and visual diagrams to elucidate complex chemical pathways.

Introduction: A Multifaceted Synthetic Building Block

This compound (CAS No. 1000577-58-1) is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][] Its utility stems from the differential reactivity of its carbon-halogen bonds (C-Br, C-Cl, C-F), which allows for programmed, regioselective functionalization.[3] This precise control is paramount in the construction of pharmaceutical ingredients, agrochemicals, and advanced materials where specific substitution patterns are required to achieve desired biological activity or physical properties.[1][4] This guide will illuminate the chemical principles that govern its reactivity and provide practical protocols for its application in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its safe handling, storage, and effective application in synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 1000577-58-1 | [5] |

| Molecular Formula | C₆H₂BrCl₂F | [5] |

| Molecular Weight | 243.88 g/mol | [5] |

| Appearance | Colorless liquid or solid | [3] |

| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [5] |

Core Reactivity: The Principle of Chemoselectivity

The synthetic power of this compound lies in the distinct energy and polarity of its three types of carbon-halogen bonds. This hierarchy of reactivity allows chemists to target specific positions on the aromatic ring for functionalization while leaving other positions intact.

-

C-Br Bond: The carbon-bromine bond is the most labile among the halogens present. Its lower bond dissociation energy makes it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents like Grignard reagents.[6]

-

C-Cl Bonds: The carbon-chlorine bonds are significantly stronger and less reactive than the C-Br bond under typical cross-coupling conditions. They can be activated for coupling reactions under more forcing conditions or with specialized catalyst systems.

-

C-F Bond: The carbon-fluorine bond is the strongest and generally unreactive in cross-coupling reactions. However, the high electronegativity of fluorine, combined with the other electron-withdrawing halogens, activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), where fluoride can act as a leaving group.[1]

This differential reactivity is the cornerstone of its application as a versatile synthetic scaffold.

Caption: Logical workflow for the selective functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations, reacting selectively at the C-Br position.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis for creating biaryl structures.[7] The reaction proceeds selectively at the C-Br bond of our title compound, leaving the C-Cl and C-F bonds untouched under standard conditions.[1][8]

Causality in Protocol Design: The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common. The ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle. A base (e.g., Cs₂CO₃, K₂CO₃) is essential to activate the boronic acid for the transmetalation step.[9] A mixed solvent system, often containing water, can accelerate the reaction.[10]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand such as SPhos (4 mol%).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 mmol) to the tube.

-

Solvent: Add a degassed mixture of toluene (4 mL) and water (1 mL).

-

Reaction: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 4-12 hours, monitoring by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing conjugated systems.[11] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. The regioselectivity strongly favors the more reactive C-Br bond.[11]

Causality in Protocol Design: The palladium catalyst (e.g., Pd(PPh₃)₄) performs the oxidative addition. The copper(I) salt (e.g., CuI) reacts with the alkyne to form a copper acetylide intermediate, which facilitates the transmetalation to the palladium center.[11] An amine base (e.g., triethylamine) is used both as a base and often as the solvent.

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Selective Sonogashira Coupling

-

Setup: In a sealed tube under argon, dissolve this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and copper(I) iodide (CuI, 5 mol%) in degassed triethylamine (5 mL).

-

Reagent Addition: Add the terminal alkyne (1.1 mmol) to the reaction mixture.

-

Reaction: Seal the tube and heat the mixture to 60-80 °C for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction to room temperature and filter off the ammonium salt precipitate. Rinse the filter cake with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired arylalkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[12] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[13]

Causality in Protocol Design: This reaction requires a palladium source, a suitable phosphine ligand, and a strong, non-nucleophilic base.[14] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often crucial for achieving high yields, as they promote the rate-limiting reductive elimination step.[13] A strong base like sodium tert-butoxide (NaOtBu) is needed to deprotonate the amine, forming the active nucleophile.[15]

Sources

- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Leveraging the Unique Reactivity of 1-Bromo-2,3-dichloro-5-fluorobenzene for the Synthesis of Novel Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Bromo-2,3-dichloro-5-fluorobenzene is a polyhalogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring four distinct halogen atoms, imparts a predictable and hierarchical reactivity that can be exploited for the regioselective construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties and explores its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. Authored for researchers, medicinal chemists, and drug development professionals, this document offers not only detailed experimental protocols but also the underlying scientific rationale for methodological choices, aiming to empower the reader to effectively incorporate this building block into their synthetic programs.

Core Characteristics of a Strategic Building Block

The utility of this compound stems directly from its distinct physicochemical properties and the differential reactivity of its carbon-halogen bonds. Understanding these features is paramount for its strategic deployment in multi-step synthesis.

Physicochemical and Spectroscopic Profile

The compound is a polyhalogenated benzene derivative with the following key identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1000577-58-1 | [2] |

| Molecular Formula | C₆H₂BrCl₂F | [1] |

| Molecular Weight | 243.89 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2][3] |

| SMILES | C1=C(C=C(C(=C1Cl)Cl)Br)F | [1] |

| InChI Key | MWMUPKSZZWPECK-UHFFFAOYSA-N | [1] |

Note: Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available through specialized chemical data providers.[4]

The Rationale for its Utility: A Dissection of Reactive Sites

The synthetic value of this compound is rooted in the predictable reactivity hierarchy of its C-X bonds. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the reactivity of the entire aromatic system.

-

The C-Br Bond: This is the most reactive site for transformations involving transition-metal catalysis. The relative bond dissociation energies (C-F > C-Cl > C-Br) make the carbon-bromine bond the primary target for oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This selectivity is the cornerstone of its use as a building block, allowing for precise functionalization at the C1 position.

-

The C-Cl Bonds: The two chlorine atoms are less reactive than bromine in cross-coupling reactions but significantly activate the benzene ring towards nucleophilic aromatic substitution (NAS) due to their inductive electron-withdrawing effects.[2]

-

The C-F Bond: The carbon-fluorine bond is the strongest and generally the least reactive in cross-coupling. However, fluorine's high electronegativity strongly influences the ring's electronic properties and can, in certain contexts, act as a leaving group in NAS reactions.[3] The fluorine atom is also a valuable feature for incorporation into pharmaceutical candidates, as it can enhance metabolic stability, binding affinity, and membrane permeability.

Safety and Handling Considerations

As with any laboratory chemical, proper handling is essential. The compound is classified with several hazards that necessitate specific precautions.

| Hazard Statement | GHS Classification | Precautionary Measures | Reference |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [1] |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash contaminated skin thoroughly after handling. | [1][5] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. Rinse cautiously with water for several minutes. | [1][5][6] |

| May cause respiratory irritation | STOT-SE (Category 3) | Avoid breathing vapors. Use only outdoors or in a well-ventilated area. | [1][7] |

Always consult the full Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7]

Key Synthetic Transformations

The strategic placement of halogens allows for a range of selective transformations, primarily focused on the functionalization of the C-Br bond.

Palladium-Catalyzed Cross-Coupling: The C-Br Bond as a Synthetic Linchpin

Palladium-catalyzed reactions are the most powerful tools for elaborating the this compound core, leveraging the high reactivity of the C-Br bond.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8][9] For this compound, this reaction provides a direct route to substituted biphenyls and other complex scaffolds.[3]

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) accelerate the oxidative addition and reductive elimination steps, which is particularly important for sterically hindered or electronically demanding substrates.[10]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center.[11]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

-

Solvent Addition: Add a degassed solvent mixture of dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13] This reaction is exceptionally valuable in medicinal chemistry for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly sensitive to the ligand. Early systems used bidentate phosphines like BINAP, but modern, highly active catalysts often employ bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) that promote the challenging C-N reductive elimination step.[12][14]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base is critical; weaker bases are often ineffective, while the specific cation (Na⁺, K⁺, Li⁺) can influence reaction rates.[13]

-

Amine Scope: The reaction is remarkably broad, accommodating primary and secondary alkyl and aryl amines. For challenging substrates like ammonia, specialized ammonia equivalents may be used.[12][15]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), a suitable ligand like XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Reagent Addition: Remove the vial from the glovebox. Add this compound (1.0 mmol, 1.0 equiv) followed by the amine (1.2 mmol, 1.2 equiv) and degassed toluene (5 mL) under an argon atmosphere.

-

Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and pass it through a short plug of celite, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel to afford the desired arylamine product.

Formation of Organometallic Intermediates

The C-Br bond can also be used to form highly reactive organometallic intermediates, such as Grignard reagents, which can then be reacted with a wide variety of electrophiles.

Causality Behind Experimental Choices:

-

Reagent: Magnesium turnings are used to form the Grignard reagent. Activation of the magnesium (e.g., with a crystal of iodine or 1,2-dibromoethane) is often necessary to initiate the reaction.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required to stabilize the Grignard reagent.

-

Conditions: The reaction must be performed under strictly anhydrous and inert conditions (argon or nitrogen) to prevent quenching of the highly basic organometallic species by water or oxygen.

Application in Novel Compound Synthesis: A Strategic Perspective

The true power of this compound lies in its potential for sequential, regioselective functionalization, enabling rapid access to diverse chemical libraries. A medicinal chemist can use this building block to systematically explore the structure-activity relationship (SAR) around a core scaffold.

Scaffold Decoration Strategy

A logical synthetic strategy would involve initial functionalization at the most reactive C-Br position, followed by potential modification at the C-Cl or C-F positions under more forcing conditions if desired.

Sources

- 1. This compound | C6H2BrCl2F | CID 21691051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]

- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]

- 4. This compound(1000577-58-1) 1H NMR spectrum [chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,3-dichloro-5-fluorobenzene

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and intermediate compounds is paramount. 1-Bromo-2,3-dichloro-5-fluorobenzene (CAS: 1000577-58-1) represents a polysubstituted aromatic building block whose utility in organic synthesis is defined by the specific arrangement of its halogen substituents.[1] Each halogen imparts distinct electronic and steric properties, influencing reactivity and the potential for further functionalization. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring material quality, predicting chemical behavior, and validating synthetic outcomes.

This in-depth guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind the observed spectral features and outlines field-proven methodologies for data acquisition. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, a cornerstone of Good Laboratory Practice (GLP).

Compound Profile

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₂BrCl₂F[1] |

| Molecular Weight | 243.88 g/mol [1] |

| CAS Number | 1000577-58-1[1] |

| Structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a polysubstituted benzene ring, NMR provides definitive information about the substitution pattern through chemical shifts and spin-spin coupling.

Expertise & Experience: Interpreting the ¹H and ¹³C NMR Spectra

The substitution pattern of this compound leaves two non-equivalent aromatic protons. The electron-withdrawing nature of the halogens (F > Cl > Br) deshields these protons, shifting their resonance signals downfield. The fluorine atom, with a spin of ½, will couple not only to adjacent protons but also to adjacent carbons, providing an additional layer of structural confirmation.

¹H NMR Predicted Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |

| H-6 | ~7.3 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

Note: Actual chemical shifts can vary based on the solvent and spectrometer frequency. The provided data is based on established principles of substituent effects.

Interpretation:

-

H-4: This proton is meta to the bromine and ortho to the fluorine. It will be split into a doublet by the meta coupling to H-6 and further split into a doublet by the ortho coupling to the fluorine atom, resulting in a doublet of doublets.

-

H-6: This proton is ortho to the bromine and para to the fluorine. It will be split into a doublet by the meta coupling to H-4 and further split into a doublet by the para coupling to the fluorine atom, also resulting in a doublet of doublets.

¹³C NMR Predicted Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~115 - 120 |

| C-2 (C-Cl) | ~130 - 135 |

| C-3 (C-Cl) | ~132 - 138 |

| C-4 (C-H) | ~118 - 124 |

| C-5 (C-F) | ~158 - 164 (Doublet, ¹J(C-F) ≈ 240-260 Hz) |

| C-6 (C-H) | ~114 - 119 |

Interpretation:

-

Six distinct signals are expected, corresponding to the six unique carbon atoms in the aromatic ring.

-

The carbon directly attached to the highly electronegative fluorine (C-5) will exhibit the most downfield shift and will appear as a large doublet due to one-bond C-F coupling.

-

The carbons bonded to chlorine and bromine will also be shifted downfield, with their exact positions influenced by the combined electronic effects of all substituents.

Caption: Molecular structure and ¹H NMR assignments.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Interpreting the IR Spectrum

For this compound, the IR spectrum is characterized by vibrations of the aromatic ring and the carbon-halogen bonds. The absence of strong absorptions for O-H, N-H, or C=O groups is a key confirmation of purity.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch[2] |

| 1600 - 1550 | Medium | Aromatic C=C Ring Stretch[2][3] |

| 1480 - 1420 | Medium - Strong | Aromatic C=C Ring Stretch |

| 1250 - 1100 | Strong | C-F Stretch |

| 900 - 800 | Strong | C-H Out-of-plane Bending |

| 800 - 600 | Medium - Strong | C-Cl Stretch |

| 600 - 500 | Medium | C-Br Stretch |

Interpretation:

-

Aromatic C-H Stretch: The presence of peaks just above 3000 cm⁻¹ confirms the existence of hydrogens attached to an sp²-hybridized carbon of the aromatic ring.[3]

-

Aromatic Ring Stretch: A pair of sharp bands in the 1600-1420 cm⁻¹ region are characteristic of the benzene ring itself.

-

C-H Bending: The strong absorption in the 900-800 cm⁻¹ region is due to out-of-plane bending of the C-H bonds. The exact position can provide clues about the ring substitution pattern.

-

Fingerprint Region (below 1500 cm⁻¹): This region is complex but highly characteristic.[2] The strong C-F stretch is typically prominent, while the C-Cl and C-Br stretches appear at lower frequencies and are reliable indicators of their presence.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns of chlorine and bromine serve as an unmistakable signature.

Expertise & Experience: Interpreting the Mass Spectrum

The key to interpreting the mass spectrum of this compound lies in recognizing the unique isotopic distribution of its halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms creates a highly characteristic cluster of peaks for the molecular ion.

Predicted Mass Spectrum Data

| m/z | Relative Intensity (Approx.) | Assignment |

| 242 | 70 | [M]⁺ (C₆H₂⁷⁹Br³⁵Cl₂) |

| 244 | 100 | [M+2]⁺ (¹³C, ⁸¹Br, ³⁷Cl contributions) |

| 246 | 48 | [M+4]⁺ (⁸¹Br³⁷Cl, ³⁷Cl₂) |

| 248 | 8 | [M+6]⁺ (⁸¹Br³⁷Cl₂) |

| 163 | High | [M - Br]⁺ |

| 128 | High | [M - Br - Cl]⁺ |

Interpretation:

-

Molecular Ion (M⁺) Cluster: The molecular ion will not be a single peak but a cluster of peaks at m/z 242, 244, 246, and 248. The relative intensities of this cluster are a definitive fingerprint for the presence of one bromine and two chlorine atoms.

-

Fragmentation: Electron ionization is a high-energy technique that causes the molecular ion to fragment. A common and favorable fragmentation pathway for aryl halides is the loss of a halogen radical. The loss of a bromine atom (mass 79 or 81) to give a fragment around m/z 163, and the subsequent loss of a chlorine atom (mass 35 or 37) to give a fragment around m/z 128, are highly probable.[4]

Caption: Plausible MS fragmentation pathway.

Experimental Methodologies

The quality of spectroscopic data is directly dependent on rigorous and well-executed experimental protocols. The following methodologies are presented as self-validating workflows.

General Analytical Workflow

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2,3-dichloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Advanced Chemical Synthesis

In the pursuit of novel therapeutics and advanced materials, the chemical building blocks we employ are often as complex as the targets they are designed for. 1-Bromo-2,3-dichloro-5-fluorobenzene, a polyhalogenated aromatic compound, represents such a cornerstone molecule—invaluable in synthetic chemistry for its versatile reactivity, yet demanding a profound respect for its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a Senior Application Scientist, my objective is to provide a deeper, more intuitive understanding of why specific safety protocols are critical. By elucidating the chemical rationale behind each precaution, this document aims to empower researchers to not only follow procedures but to cultivate a proactive safety mindset, ensuring both personal well-being and the integrity of your groundbreaking research.

Section 1: The Chemico-Hazard Profile of this compound

This compound (C₆H₂BrCl₂F) is a dense, aromatic compound whose utility is intrinsically linked to its reactive halogen sites. However, the very features that make it synthetically valuable—the multiple, varied halogen substituents—also dictate its toxicological and reactive hazard profile. It is classified under the Globally Harmonized System (GHS) as a substance that requires significant handling precautions.

Table 1: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: Public Chem CID 21691051[1]